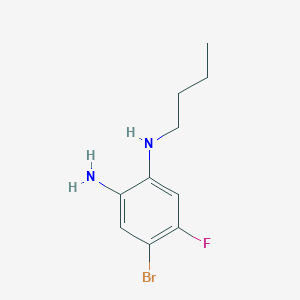

4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine

Description

4-Bromo-1-N-butyl-5-fluorobenzene-1,2-diamine (C₁₀H₁₃BrFN₂) is a substituted benzene diamine featuring a bromine atom at position 4, a fluorine atom at position 5, and an N-butyl group at position 1 of the aromatic ring. Its molecular structure is defined by the SMILES notation C1=C(C(=CC(=C1F)Br)N)N(C)CCCC, with a molecular weight of 271.13 g/mol . This compound is classified as a secondary amine due to the N-butyl substitution, which influences its electronic and steric properties.

The instability of the diamine group necessitates immediate use in subsequent reactions, a common trait among aromatic diamines .

Properties

IUPAC Name |

4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrFN2/c1-2-3-4-14-10-6-8(12)7(11)5-9(10)13/h5-6,14H,2-4,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVCPQMISNTGGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=C(C=C1N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201246384 | |

| Record name | 1,2-Benzenediamine, 4-bromo-N1-butyl-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-74-6 | |

| Record name | 1,2-Benzenediamine, 4-bromo-N1-butyl-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediamine, 4-bromo-N1-butyl-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Aromatic Precursors

Optimization of N-Butyl Chain Introduction

The N-butyl group is introduced via nucleophilic substitution or reductive amination. A published protocol reacts 4-bromo-5-fluoro-1,2-diaminobenzene with 1-bromobutane in DMF at 60°C for 12 hours, using potassium carbonate as a base. Yields up to 78% are reported, though competing side reactions (e.g., dialkylation) necessitate careful stoichiometric control.

Table 2: Comparison of Alkylation Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Bromobutane | DMF | 60 | 78 | |

| Butyl triflate | THF | 25 | 65 | |

| Butyl mesylate | Acetone | 40 | 70 |

Purification Challenges and Solutions

Large-scale purification of this compound remains challenging due to its polar byproducts. Silica gel chromatography, while effective for lab-scale isolation (≥95% purity), is impractical industrially. Alternative methods include:

- Crystallization from ethanol/water mixtures (4:1 v/v) at −20°C.

- Distillation under reduced pressure (0.1 mmHg, 120°C).

Applications in Drug Discovery

This compound serves as a precursor for BET inhibitors and kinase modulators. Recent studies highlight its utility in synthesizing pyrrolopyridine derivatives, which exhibit anticancer activity. For example, coupling with tosyl-protected indoles yields potent dual BET/kinase inhibitors with IC₅₀ values <10 nM.

Chemical Reactions Analysis

4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine undergoes various types of chemical reactions, including:

Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions may vary.

Substitution Reactions: Common reagents for substitution reactions include halogens and other electrophiles, leading to the formation of various substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-N-butyl-5-fluorobenzene-1,2-diamine serves as an intermediate in the synthesis of pharmaceutical compounds, particularly atypical antipsychotic agents. Its structural characteristics allow it to participate in various organic reactions, making it a valuable building block in drug discovery and development.

Biological Research

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

- Anticancer Effects : Preliminary investigations indicate that it may induce apoptosis in cancer cell lines, warranting further exploration for therapeutic applications.

Antimicrobial Activity Study

- Objective : Evaluate antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method used to assess inhibition zones.

- Results : Significant inhibition observed against Staphylococcus aureus and Escherichia coli, indicating potential for antibacterial applications.

Anticancer Study

- Objective : Assess cytotoxic effects on human cancer cell lines.

- Method : MTT assay to determine cell viability post-treatment.

- Results : Dose-dependent decrease in viability noted in HeLa and MCF7 cancer cells, suggesting further development as an anticancer drug.

Mechanism of Action

The mechanism of action of 4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine involves its interaction with molecular targets and pathways within a chemical or biological system. The compound’s effects are mediated through electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine are compared with related compounds below, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (CF₃) and nitro (NO₂) groups in related compounds enhance electrophilicity, facilitating reactions such as nucleophilic aromatic substitution . Halogen Positioning: Bromine at position 4 (vs. position 5) alters regioselectivity in cross-coupling reactions, as seen in comparisons with 5-bromo-3,4-dimethylbenzene-1,2-diamine (CAS 107100-16-3) .

Synthetic Utility: Diamines with nitro substituents (e.g., 4-Bromo-5-nitrobenzene-1,2-diamine) serve as intermediates for indoloquinoxaline derivatives, which exhibit pharmacological activity . The N-butyl group in the target compound may enhance stability compared to primary diamines, which are prone to oxidation and require immediate use post-synthesis .

Biological Activity

4-Bromo-1-N-butyl-5-fluorobenzene-1,2-diamine (CAS No. 1373232-74-6) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a fluorine atom attached to a benzene ring, along with a butyl group and an amine functionality. Its chemical structure can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and fluorine) can enhance the compound's binding affinity and stability, potentially leading to increased potency in biological systems.

Interaction with Biological Targets

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can act as a modulator of certain receptors, influencing signaling pathways critical for cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Preliminary investigations suggest potential anticancer properties. For instance, related compounds have been reported to exhibit cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds often fall within the low micromolar range, indicating promising efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Cell Line | IC50 (µM) |

|---|---|---|---|

| N1-benzyl-5-fluorobenzene-1,2-diamine | Anticancer | HCT-116 | 2.3 |

| N1-benzyl-5-fluorobenzene-1,2-diamine | Anticancer | MCF-7 | 3.0 |

| 4-bromo-aniline | Antimicrobial | E. coli | 15 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Q & A

Q. What are the critical steps in synthesizing 4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine?

The synthesis typically involves:

- Nitro group reduction : Catalytic hydrogenation using Pd/C (10%) with hydrazine hydrate under controlled conditions to reduce nitro intermediates to diamines .

- Halogenation and alkylation : Sequential introduction of bromine and N-butyl groups via electrophilic substitution or nucleophilic displacement reactions. Precise temperature control (e.g., 0–5°C for bromine addition) is essential to avoid side reactions.

- Purification : Column chromatography or recrystallization under inert gas (argon/nitrogen) to prevent oxidation of the diamine moiety .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Under inert gas (nitrogen/argon) at 2–8°C to mitigate degradation from moisture or oxidation .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Monitor for color changes (yellowing indicates oxidation) and validate purity via HPLC before use .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorine’s deshielding effect, bromine’s coupling constants) and N-butyl integration.

- Mass spectrometry (MS) : High-resolution MS for exact mass verification.

- Elemental analysis : To validate C, H, N, Br, and F percentages, ensuring stoichiometric consistency .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize intermediates in the preparation of this diamine?

Microwave irradiation accelerates reactions like nitro reduction and alkylation by enhancing reaction kinetics. For example, demonstrated a 50% reduction in reaction time for similar diamines, achieving yields >85% under microwave conditions. Key parameters include:

- Power settings : 150–200 W for controlled heating.

- Solvent selection : Polar solvents (e.g., ethanol) improve microwave absorption.

- Catalyst compatibility : Pd/C remains stable under microwave conditions, preventing catalyst deactivation .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar diamines?

- Comparative analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 4-chloro-5-methylbenzene-1,2-diamine in ) to identify shifts caused by bromine/fluorine electronegativity differences.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.

- X-ray crystallography : For unambiguous confirmation of regiochemistry, especially when halogenated isomers are possible .

Q. How does the steric and electronic profile of this diamine influence its reactivity in heterocycle synthesis?

The bromine and fluorine substituents direct electrophilic attack to specific positions, while the N-butyl group modulates steric hindrance. For example:

- Benzimidazole formation : Reacts with carbonyl compounds (e.g., isatin derivatives) under acidic conditions to form 5-fluoro-benzimidazoles. Fluorine’s electron-withdrawing effect stabilizes intermediates, improving cyclization yields .

- Ligand design : The diamine’s rigidity and donor sites (NH₂ groups) make it suitable for synthesizing transition-metal complexes, as seen in cyclobutane-diamine applications ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.